Guanidine, N-cyano-N'-4-pyridinyl-N''-(1,2,2-trimethylpropyl)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N inverted exclamation marka-4-pyridinyl-N inverted exclamation marka inverted exclamation marka-[(1S)-1,2,2-trimethylpropyl]guanidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyano group, a pyridinyl group, and a guanidine moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N inverted exclamation marka-4-pyridinyl-N inverted exclamation marka inverted exclamation marka-[(1S)-1,2,2-trimethylpropyl]guanidine can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods in industrial settings due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-N inverted exclamation marka-4-pyridinyl-N inverted exclamation marka inverted exclamation marka-[(1S)-1,2,2-trimethylpropyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, transition metal catalysts such as palladium are often used in substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
N-Cyano-N inverted exclamation marka-4-pyridinyl-N inverted exclamation marka inverted exclamation marka-[(1S)-1,2,2-trimethylpropyl]guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of dyes, agrochemicals, and electronic materials.
Wirkmechanismus
The mechanism of action of N-Cyano-N inverted exclamation marka-4-pyridinyl-N inverted exclamation marka inverted exclamation marka-[(1S)-1,2,2-trimethylpropyl]guanidine involves its interaction with specific molecular targets and pathways. The cyano group and guanidine moiety play crucial roles in its reactivity and interactions with other molecules. The compound can form complexes with metal ions and participate in various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cyano and guanidine derivatives, such as:
- N-(6-Chloro-3-pyridylmethyl)-N inverted exclamation marka-cyano-N-methylacetamidine
- Copper(II) 4,4 inverted exclamation marka,4 inverted exclamation marka inverted exclamation marka,4 inverted exclamation marka inverted exclamation marka inverted exclamation marka-tetraaza-29H,31H-phthalocyanine
Uniqueness
N-Cyano-N inverted exclamation marka-4-pyridinyl-N inverted exclamation marka inverted exclamation marka-[(1S)-1,2,2-trimethylpropyl]guanidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
113563-70-5 |
---|---|
Molekularformel |
C13H19N5 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
1-cyano-2-[(2S)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C13H19N5/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11/h5-8,10H,1-4H3,(H2,15,16,17,18)/t10-/m0/s1 |
InChI-Schlüssel |
IVVNZDGDKPTYHK-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1 |
Kanonische SMILES |
CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.